2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid
Overview
Description
2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethyl group at the second position of the thiazole ring and an acetic acid moiety at the fourth position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole compounds can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole compounds have been associated with a range of biological activities, including analgesic and anti-inflammatory activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid. Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These solubility properties can influence the compound’s bioavailability and its interaction with biological targets.
Biochemical Analysis
Biochemical Properties
2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to interact with topoisomerase II, an enzyme crucial for DNA replication and cell division . This interaction can lead to the inhibition of the enzyme’s activity, resulting in DNA double-strand breaks and cell death . Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, modulating their function and contributing to its overall biochemical effects .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation . By activating or inhibiting these receptors, this compound can alter gene expression patterns and affect cellular functions such as lipid storage, glucose metabolism, and inflammatory responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with topoisomerase II leads to the formation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis . Additionally, this compound may inhibit or activate other enzymes, such as kinases and phosphatases, thereby modulating signaling pathways and cellular responses . These molecular interactions contribute to the compound’s overall biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound exhibits stability under certain conditions, but it may degrade over extended periods or under specific environmental factors . The temporal effects of this compound on cellular function have been observed in both in vitro and in vivo studies. For example, short-term exposure to this compound may lead to immediate changes in cell signaling and gene expression, while long-term exposure could result in more pronounced effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antitumor activities . At higher doses, it may induce toxic or adverse effects, including cytotoxicity and organ damage . Studies have identified threshold effects, where the compound’s efficacy and safety profile change significantly with varying dosages . Understanding these dosage effects is crucial for determining the optimal therapeutic window for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence its biological activity . Additionally, this compound may affect metabolic flux and alter the levels of specific metabolites, contributing to its overall biochemical effects . Understanding the metabolic pathways of this compound is essential for elucidating its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters and binding proteins, facilitating its uptake and distribution . For example, it may be transported across cell membranes by organic anion transporters or bind to plasma proteins, influencing its bioavailability and localization . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. This compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, affecting cellular energy metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid typically involves the reaction of ethyl thiazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the ethyl thiazole acts as a nucleophile attacking the electrophilic carbon of chloroacetic acid. The reaction is usually carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use metal-free catalysts and environmentally benign conditions to minimize waste and reduce the environmental impact. The use of flow reactors allows for better control of reaction parameters, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-1,3-thiazol-4-yl)acetic acid
- 2-(2-Propyl-1,3-thiazol-4-yl)acetic acid
- 2-(2-Butyl-1,3-thiazol-4-yl)acetic acid
Uniqueness
2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the ethyl group at the second position of the thiazole ring provides distinct steric and electronic properties compared to its methyl, propyl, and butyl analogs. These differences can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic profile .
Properties
IUPAC Name |
2-(2-ethyl-1,3-thiazol-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-2-6-8-5(4-11-6)3-7(9)10/h4H,2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGFODMETHYSJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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